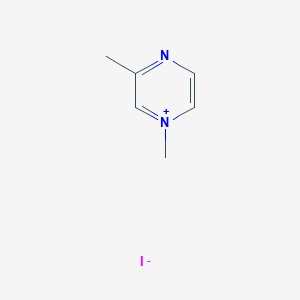
1,3-Dimethylpyrazin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethylpyrazin-1-ium iodide is a chemical compound with the molecular formula C6H9IN2 It is a quaternary ammonium salt derived from pyrazine, where two methyl groups are attached to the nitrogen atoms in the pyrazine ring, and the iodide ion serves as the counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethylpyrazin-1-ium iodide can be synthesized through the quaternization of 1,3-dimethylpyrazine with methyl iodide. The reaction typically involves the following steps:
- Dissolve 1,3-dimethylpyrazine in an appropriate solvent such as acetonitrile or ethanol.
- Add an excess of methyl iodide to the solution.
- Heat the reaction mixture under reflux conditions for several hours.
- Cool the reaction mixture and precipitate the product by adding a non-solvent such as diethyl ether.
- Filter and purify the product by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethylpyrazin-1-ium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the quaternary ammonium salt back to the parent pyrazine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium chloride, sodium bromide, or sodium hydroxide in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of 1,3-dimethylpyrazin-1-ium chloride, bromide, or hydroxide.
Oxidation: Formation of 1,3-dimethylpyrazin-1-ium N-oxide.
Reduction: Formation of 1,3-dimethylpyrazine.
Scientific Research Applications
1,3-Dimethylpyrazin-1-ium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other pyrazine derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial compounds.
Mechanism of Action
The mechanism of action of 1,3-dimethylpyrazin-1-ium iodide involves its interaction with molecular targets and pathways. The quaternary ammonium group allows it to interact with negatively charged biological molecules, such as nucleic acids and proteins. This interaction can disrupt normal cellular functions, leading to antimicrobial or antifungal effects. Additionally, the compound’s ability to undergo redox reactions may contribute to its biological activity.
Comparison with Similar Compounds
1,3-Dimethylpyrazin-1-ium iodide can be compared with other similar compounds, such as:
1,3-Dimethylimidazolium iodide: Similar structure but with an imidazole ring instead of a pyrazine ring.
1,3-Dimethylpyridinium iodide: Similar structure but with a pyridine ring instead of a pyrazine ring.
1,3-Dimethylquinolinium iodide: Similar structure but with a quinoline ring instead of a pyrazine ring.
Uniqueness
This compound is unique due to its specific pyrazine ring structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
34260-06-5 |
|---|---|
Molecular Formula |
C6H9IN2 |
Molecular Weight |
236.05 g/mol |
IUPAC Name |
1,3-dimethylpyrazin-1-ium;iodide |
InChI |
InChI=1S/C6H9N2.HI/c1-6-5-8(2)4-3-7-6;/h3-5H,1-2H3;1H/q+1;/p-1 |
InChI Key |
REYVSDVODRQSIB-UHFFFAOYSA-M |
Canonical SMILES |
CC1=NC=C[N+](=C1)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















